molecular formula C22H26N2O3 B2942492 tert-Butyl 4-(4-benzoylphenyl)piperazine-1-carboxylate CAS No. 2365419-69-6

tert-Butyl 4-(4-benzoylphenyl)piperazine-1-carboxylate

Cat. No. B2942492
CAS RN: 2365419-69-6
M. Wt: 366.461
InChI Key: IXQULWVDBZDUQG-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(4-benzoylphenyl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 2365419-69-6. It has a molecular weight of 366.46 . The IUPAC name for this compound is tert-butyl 4-(4-benzoylphenyl)piperazine-1-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C22H26N2O3/c1-22(2,3)27-21(26)24-15-13-23(14-16-24)19-11-9-18(10-12-19)20(25)17-7-5-4-6-8-17/h4-12H,13-16H2,1-3H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 366.46 . More detailed physical and chemical properties were not found in the sources I accessed.

Scientific Research Applications

Organic Synthesis and Intermediate Applications

Compounds similar to tert-Butyl 4-(4-benzoylphenyl)piperazine-1-carboxylate serve as important intermediates in the synthesis of biologically active molecules. For instance, tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized through a cost-effective amination process, highlighting its role as a precursor for benzimidazole compounds with potential biological activities (Liu Ya-hu, 2010). This underscores the versatility of tert-Butyl piperazine derivatives in synthesizing complex molecules.

Structural and X-ray Diffraction Studies

The structural characterization and x-ray diffraction studies of tert-Butyl piperazine derivatives, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, provide insights into their molecular architecture. These studies not only reveal the molecular conformation but also demonstrate the compounds' potential in forming specific molecular interactions, which could be harnessed in designing molecules with desired properties (C. Sanjeevarayappa et al., 2015).

Biological Evaluation and Potential Therapeutic Applications

Several tert-Butyl piperazine derivatives have been evaluated for their biological activities, indicating their potential in therapeutic applications. For example, a novel compound, tert-Butyl 4-(3-[1H-indole-2-carboxamido]benzoyl)piperazine-1-carboxylate (OA10), showed inhibition of osteoclast differentiation and bone resorption, suggesting its potential as a therapeutic agent for osteolytic diseases (T. Jiang et al., 2014).

Material Science and Corrosion Inhibition

Research also extends to the application of tert-Butyl piperazine derivatives in material science, such as their role in corrosion inhibition. For instance, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate demonstrated effective corrosion inhibition for carbon steel in acidic environments, showing high inhibition efficiency and suggesting its utility in protective coatings and anti-corrosion formulations (B. Praveen et al., 2021).

properties

IUPAC Name

tert-butyl 4-(4-benzoylphenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-22(2,3)27-21(26)24-15-13-23(14-16-24)19-11-9-18(10-12-19)20(25)17-7-5-4-6-8-17/h4-12H,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQULWVDBZDUQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(4-benzoylphenyl)piperazine-1-carboxylate

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